Potassium lactate is a potassium salt of lactic acid. In the food industry, it serves as a food additive primarily for its antimicrobial and flavor-enhancing properties. It is often used in meat and poultry products, both cured and uncured, to inhibit the growth of pathogenic bacteria, particularly Listeria monocytogenes. [, , , , , , , , , , , , , ]
Potassium lactate's antimicrobial activity is attributed to a combination of factors:* Reduction of pH: Lactic acid, released from potassium lactate, lowers the pH of the food product, creating an unfavorable environment for bacterial growth. [, ]* Disruption of bacterial metabolism: Lactate ions can interfere with bacterial enzyme activity and energy production, further inhibiting their growth. []
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